molecular formula C20H30BNO6 B2653440 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid CAS No. 216439-76-8

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Cat. No.: B2653440
CAS No.: 216439-76-8
M. Wt: 391.27
InChI Key: QEDPTINTWPOCHA-HNNXBMFYSA-N
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a propanoic acid backbone, and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The boronic ester (dioxaborolane) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for constructing biaryl structures .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO6/c1-18(2,3)26-17(25)22-15(16(23)24)12-13-8-10-14(11-9-13)21-27-19(4,5)20(6,7)28-21/h8-11,15H,12H2,1-7H3,(H,22,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDPTINTWPOCHA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216439-76-8
Record name (S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]PROPANOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Boronic Ester: The boronic ester moiety is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

    Coupling of the Protected Amino Acid and Boronic Ester: The protected amino acid and the boronic ester are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.

    Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced Boc-protected amino acids.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a boronate moiety. Its molecular formula is C20H30BNO6C_{20}H_{30}BNO_6, and it has a molecular weight of approximately 391.28 g/mol. The presence of the boronate group enhances its utility in cross-coupling reactions and other boron chemistry applications.

Applications in Medicinal Chemistry

2.1 Drug Development

The compound serves as an important building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways, particularly those involving amino acids and peptides.

2.2 Peptide Synthesis

The tert-butoxycarbonyl group is commonly used as a protecting group in peptide synthesis. This compound can be utilized to synthesize peptides with specific functionalities that are essential for biological activity. The ability to introduce boron-containing groups into peptides can enhance their pharmacological properties through improved binding affinity and selectivity.

Applications in Organic Synthesis

3.1 Cross-Coupling Reactions

The boronate moiety in (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid makes it a valuable reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, facilitating the production of complex organic molecules from simpler precursors.

3.2 Functionalization of Aromatic Compounds

Research has shown that the compound can be used to functionalize aromatic rings through direct C-H activation methods. This approach is advantageous as it allows for the modification of existing compounds without the need for extensive pre-functionalization steps.

Case Studies

Case Study 1: Direct C-H Boronation

A study demonstrated the use of this compound in the direct C-H functionalization of indoles via arene C–H boronation. The method provided an efficient route to synthesize substituted indoles with high yields and selectivity, showcasing the compound's utility in advanced organic synthesis .

Case Study 2: Peptide Synthesis Techniques

Another investigation focused on the application of this compound in synthesizing peptide analogs that exhibit enhanced biological activity compared to their unmodified counterparts . The study highlighted how the introduction of boron into peptide structures could improve their stability and efficacy.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is primarily determined by its functional groups:

    Boc Protecting Group: Provides stability to the amino group, preventing unwanted side reactions.

    Boronic Ester Moiety: Acts as a versatile functional group that can undergo various transformations, including coupling reactions and oxidation.

    Amino Acid Backbone: Facilitates the incorporation of the compound into peptides and proteins, allowing for targeted interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected amino acids with aryl boronic esters. Below is a structural and functional comparison with analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Features Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ~376.24 (calculated) Boronic ester for cross-coupling; Boc-protected amine Suzuki reactions, peptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-chloro-3-fluoro 317.74 Halogenated aryl; enhanced electronegativity Drug intermediates, enzyme inhibition studies
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-methoxy ~307.34 (calculated) Electron-donating methoxy group; improved solubility Bioactive molecule synthesis
(S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate Indole-boronic ester Higher due to indole core Boronic ester on indole; methyl ester Targeted drug delivery, heterocyclic synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-trifluoromethoxy ~351.29 (calculated) Lipophilic trifluoromethoxy group Membrane permeability enhancement

Key Findings

Reactivity : The boronic ester in the target compound distinguishes it from halogenated or methoxy-substituted analogs. It enables cross-coupling reactions, whereas chloro/fluoro analogs are more suited for electrophilic substitution .

Solubility : The methoxy-substituted analog (Table 1, Row 3) exhibits higher aqueous solubility due to the polar methoxy group, whereas the boronic ester in the target compound may hydrolyze in water, limiting its stability in aqueous environments .

Synthetic Utility : The indole-boronic ester analog (Table 1, Row 4) demonstrates versatility in synthesizing heterocyclic pharmaceuticals, whereas the target compound’s phenyl-boronic ester is more suited for linear biaryl synthesis .

Stability and Handling

  • The Boc group in all analogs is acid-labile but stable under basic conditions.
  • Boronic esters (target compound) require anhydrous storage to prevent hydrolysis to boronic acids, unlike halogenated analogs, which are more stable in ambient conditions .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves sequential protection, coupling, and functionalization steps. A validated method includes:

  • Step 1: Hydrolysis of a precursor using LiOH in a THF/water mixture (2:1 v/v) under vigorous stirring for 2 hours, followed by extraction with ethyl acetate and acidification to pH ~6 to yield the Boc-protected intermediate .
  • Step 2: Coupling the intermediate via DCC (N,N'-dicyclohexylcarbodiimide)-mediated activation in CH2Cl2 with DMAP (4-dimethylaminopyridine) as a catalyst. The product is purified via preparative HPLC .
    Key Considerations: Optimize reaction time (16–24 hours) and stoichiometry (1.2–1.5 equivalents of DCC) to minimize side products.

Q. How is purification achieved, and what analytical methods confirm purity?

  • Purification: Preparative HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile/water with 0.1% TFA) is standard .
  • Characterization: Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and boronate ester (δ ~1.3 ppm for pinacol methyl groups). LC-MS (ESI+) confirms molecular weight .

Q. What safety precautions are critical during handling?

  • Storage: Keep in a dry, ventilated environment at 2–8°C to prevent hydrolysis of the boronate ester or Boc group .
  • PPE: Use nitrile gloves, lab coats, and eye protection. Avoid inhalation (P210/P220 precautions) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

  • Catalyst System: Use Pd(PPh3)4 (5 mol%) or PdCl2(dppf) (2 mol%) in THF/water (3:1) at 80°C .
  • Base Selection: Cs2CO3 (2.0 equivalents) enhances coupling efficiency by stabilizing the boronate intermediate .
  • Monitoring: Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or <sup>11</sup>B NMR for boron-containing intermediates .

Q. How to prevent Boc-group deprotection during synthetic modifications?

  • Avoid Acidic Conditions: Use neutral or mildly basic conditions (pH 7–8) during boronate ester functionalization. For example, replace HCl with ammonium chloride in workup steps .
  • Inert Atmosphere: Conduct reactions under N2 to minimize hydrolysis. Anhydrous solvents (e.g., CH2Cl2 over THF) reduce side reactions .

Q. How to resolve contradictions in purity data across synthesis batches?

  • Root Cause Analysis:
    • Impurity Source 1: Residual DCC byproducts—re-extract with 5% citric acid to remove urea derivatives .
    • Impurity Source 2: Boronate ester hydrolysis—verify storage conditions and NMR integration (δ ~7.8 ppm for intact boronate) .
  • Quality Control: Implement orthogonal methods (HPLC + <sup>19</sup>F NMR if fluorinated analogs exist) for batch consistency .

Methodological Challenges & Solutions

Q. What strategies improve yield in large-scale synthesis?

  • Solvent Optimization: Replace CH2Cl2 with toluene for DCC coupling to reduce toxicity and improve scalability .
  • Catalyst Recycling: Use polymer-supported DMAP to reduce purification steps .

Q. How to assess hydrolytic stability of the boronate ester?

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via LC-MS (loss of boronate ester peak at m/z 329) .

Q. What are alternatives to DCC for amide bond formation?

  • Carbodiimide Alternatives: EDC·HCl with HOBt (1-hydroxybenzotriazole) reduces racemization risks during coupling .

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